N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis analysis of “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” is not explicitly mentioned in the sources retrieved .Molecular Structure Analysis
The molecular structure of “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” is not explicitly detailed in the sources retrieved .Chemical Reactions Analysis
The specific chemical reactions involving “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” are not detailed in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide” are not explicitly detailed in the sources retrieved .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques: The title compound has been synthesized using Sonogashira cross-coupling, a technique useful in creating complex molecules (Durgadas, Mukkanti, & Pal, 2012). Another approach involves the conversion of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide into their 1,1-dilithio salts, showcasing the reactivity of these compounds (Bongini, Savoia, & Umani-Ronchi, 1976).
- Structural Analysis: A detailed structural study using X-ray powder diffraction has been conducted on nimesulidetriazole derivatives, which include a compound structurally similar to N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide. This research provides insights into the molecular geometry and intermolecular interactions (Dey et al., 2015).
Chemical Properties and Reactivity
- Electrophilic Properties: The reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene indicates the high reactivity of N-sulfonyl-substituted polyhalogenated aldehyde imines, a category that includes derivatives of methanesulfonamide (Aizina, Levkovskaya, & Rozentsveig, 2012).
- Proton Donating Ability: The study on trifluoro-N-(2-phenylacetyl)methanesulfonamide reveals insights into the proton-donating ability of similar compounds, which is critical in understanding their chemical behavior (Oznobikhina et al., 2009).
Applications in Organic Synthesis
- Stereoselective Microbial Reduction: The microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide showcases the potential of methanesulfonamide derivatives in organic synthesis, particularly in creating chiral intermediates for pharmaceuticals (Patel, Banerjee, Mcnamee, & Szarka, 1993).
- N-Acylation Reagents Development: Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides illustrates their use as N-acylation reagents in organic synthesis, demonstrating the versatility of methanesulfonamide derivatives (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10-8-15(9-11(2)18-10)13-6-4-12(5-7-13)14-19(3,16)17/h4-7,10-11,14H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHYSNNEQFBYFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide |
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